3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-
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Overview
Description
3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and substituted pyridazines with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar biological activities but lacking the trifluoromethyl and methyl groups.
Pyridazinone: A derivative with an oxygen atom at the 3-position, exhibiting diverse pharmacological properties.
Trifluoromethylpyridazine: A compound with a trifluoromethyl group but different substitution patterns on the pyridazine ring.
Uniqueness
3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyridazine-5,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-10(18)11(19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXBGZHBMGSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)NN1C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163504 |
Source
|
Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146824-74-0 |
Source
|
Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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